(2S)-2-Hydroxy-3-(naphthalen-2-yl)propanoic acid (2S)-2-Hydroxy-3-(naphthalen-2-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 413622-17-0
VCID: VC4607573
InChI: InChI=1S/C13H12O3/c14-12(13(15)16)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12,14H,8H2,(H,15,16)/t12-/m0/s1
SMILES: C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)O
Molecular Formula: C13H12O3
Molecular Weight: 216.236

(2S)-2-Hydroxy-3-(naphthalen-2-yl)propanoic acid

CAS No.: 413622-17-0

Cat. No.: VC4607573

Molecular Formula: C13H12O3

Molecular Weight: 216.236

* For research use only. Not for human or veterinary use.

(2S)-2-Hydroxy-3-(naphthalen-2-yl)propanoic acid - 413622-17-0

Specification

CAS No. 413622-17-0
Molecular Formula C13H12O3
Molecular Weight 216.236
IUPAC Name (2S)-2-hydroxy-3-naphthalen-2-ylpropanoic acid
Standard InChI InChI=1S/C13H12O3/c14-12(13(15)16)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12,14H,8H2,(H,15,16)/t12-/m0/s1
Standard InChI Key ZKBPQCNXIPSZNO-LBPRGKRZSA-N
SMILES C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)O

Introduction

(2S)-2-Hydroxy-3-(naphthalen-2-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound exhibits chirality, with a stereocenter at the second carbon atom, which is crucial for its biological interactions. The presence of a hydroxyl group and a naphthyl moiety contributes to its distinct biological activities.

Synthesis and Production

Several synthetic pathways have been developed to produce (2S)-2-Hydroxy-3-(naphthalen-2-yl)propanoic acid, focusing on maintaining its stereochemical integrity. These methods typically involve multi-step reactions that ensure the preservation of the compound's chirality.

Biological Activity and Potential Therapeutic Uses

This compound has shown promise in various pharmacological assays, demonstrating anti-inflammatory and analgesic properties. The naphthyl group is significant for its ability to interact effectively with biological targets, enhancing the compound's biological activity.

Table: Comparison with Similar Compounds

CompoundStructural FeaturesBiological Activity
(2S)-2-Hydroxy-3-(naphthalen-2-yl)propanoic acidHydroxyl group, naphthalene ringAnti-inflammatory, analgesic
IbuprofenPropionic acid derivative, aromatic ringAnti-inflammatory
FlurbiprofenNaphthalene moiety, propionic acid derivativeAnti-inflammatory
NaproxenAromatic ring, no stereocenterAnti-inflammatory

Research Findings and Interaction Studies

Interaction studies have highlighted the compound's ability to bind selectively to biological targets, which is essential for its pharmacological effects. Techniques such as NMR spectroscopy and physicochemical analysis are employed to understand the mechanisms by which (2S)-2-Hydroxy-3-(naphthalen-2-yl)propanoic acid exerts its biological effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator